Cas no 2228471-26-7 (1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid)

1-{3-(Methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid is a specialized organic compound featuring a furan ring substituted with a methoxymethyl group and a cyclopropane carboxylic acid moiety. Its unique structure makes it a valuable intermediate in synthetic chemistry, particularly for applications requiring rigid, sterically constrained frameworks. The cyclopropane ring enhances stability and reactivity, while the furan derivative offers versatility in further functionalization. This compound is well-suited for pharmaceutical and agrochemical research, where its structural motifs can contribute to bioactive molecule design. Its synthesis and reactivity profile make it a useful building block for developing novel compounds with tailored properties.
1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid structure
2228471-26-7 structure
Product Name:1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid
CAS No:2228471-26-7
MF:C11H14O4
MW:210.226463794708
CID:6504514
PubChem ID:165762462
Update Time:2025-05-19

1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid
    • 1-{[3-(methoxymethyl)furan-2-yl]methyl}cyclopropane-1-carboxylic acid
    • EN300-1774275
    • 2228471-26-7
    • Inchi: 1S/C11H14O4/c1-14-7-8-2-5-15-9(8)6-11(3-4-11)10(12)13/h2,5H,3-4,6-7H2,1H3,(H,12,13)
    • InChI Key: VZRZOKQBBFCKOH-UHFFFAOYSA-N
    • SMILES: OC(C1(CC2=C(COC)C=CO2)CC1)=O

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 59.7Ų

1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid

Introduction to 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid (CAS No. 2228471-26-7)

1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid, identified by the CAS number 2228471-26-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclopropane core fused with a furan moiety, which endows it with unique structural and functional properties. The presence of a methoxymethyl group further enhances its chemical reactivity, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

The cyclopropane ring is a prominent feature in many pharmacologically active compounds due to its rigid three-membered structure, which can influence the conformation and binding affinity of the molecule. In contrast, the furan ring introduces oxygenation and potential hydrogen bonding capabilities, contributing to the compound's solubility and interaction with biological targets. The combination of these structural elements makes 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that the methoxymethyl substituent may play a crucial role in modulating the pharmacokinetic properties of derivatives derived from this scaffold. For instance, modifications at this position could alter metabolic pathways or enhance binding interactions with specific enzymes or receptors.

One of the most intriguing aspects of 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid is its potential as a building block for heterocyclic compounds. Heterocycles are widely recognized for their role in medicinal chemistry, with many approved drugs featuring such structures. The cyclopropane-furan hybrid provides a unique framework that can be further functionalized to explore new chemical spaces. This approach has been particularly fruitful in the development of antimicrobial and anti-inflammatory agents.

In vitro studies have begun to uncover the mechanistic potential of derivatives derived from 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid. Initial experiments suggest that certain modifications can lead to compounds with inhibitory activity against targets involved in cancer progression. The rigid nature of the cyclopropane ring may facilitate precise interactions with key amino acid residues in protein targets, while the furan moiety could engage in hydrogen bonding or hydrophobic interactions.

The synthesis of 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid represents a challenge due to the sensitivity of both the cyclopropane and furan functional groups. However, recent methodologies have improved the efficiency and yield of key synthetic steps, making it more feasible to produce this compound on a larger scale. Advances in catalytic processes have also enabled greener synthetic routes, aligning with the growing emphasis on sustainable chemistry.

The pharmaceutical industry has long been interested in cyclopropane-containing molecules due to their unique electronic properties and potential for biological activity. While many early attempts focused on simpler derivatives, recent efforts have expanded into more complex structures like 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid. These efforts are driven by the desire to discover novel therapeutic agents with improved efficacy and reduced side effects.

One particularly exciting application lies in the development of kinase inhibitors, where the rigid scaffold can mimic ATP binding pockets or interfere with substrate recognition. The methoxymethyl group may serve as a handle for further derivatization, allowing researchers to fine-tune potency and selectivity. Such inhibitors are critical in treating cancers and inflammatory diseases, where aberrant kinase activity plays a central role.

Another area of interest is the use of 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid as a precursor for peptidomimetics. By incorporating this scaffold into larger molecules, researchers can design compounds that mimic natural peptides while avoiding their limitations, such as rapid degradation or immunogenicity. This approach has shown promise in developing treatments for neurodegenerative disorders and infectious diseases.

The growing body of research on derivatives of 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid underscores its significance as a pharmacophore. As computational tools become more sophisticated, virtual screening methods are being employed to identify promising analogs before experimental synthesis begins. This synergy between theory and experiment accelerates the drug discovery process significantly.

In conclusion, 1-{3-(methoxymethyl)furan-2-ylmethyl}cyclopropane-1-carboxylic acid (CAS No. 2228471-26-7) represents an exciting opportunity for medicinal chemists seeking novel bioactive molecules. Its unique structural features offer multiple avenues for exploration, from antimicrobial applications to kinase inhibition and peptidomimetic design. As research continues to uncover its potential, this compound is poised to contribute significantly to future therapeutic developments.

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